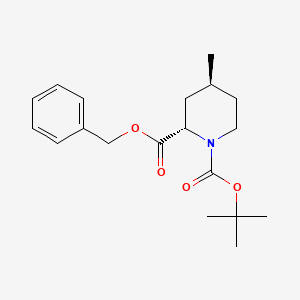

BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE

Description

BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE: is a heterocyclic compound belonging to the piperidine class. It is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a methyl group attached to a piperidine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology .

Properties

IUPAC Name |

2-O-benzyl 1-O-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3/t14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZPZDIZYAVNKA-HOCLYGCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678088 | |

| Record name | 2-Benzyl 1-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339183-92-5 | |

| Record name | 2-Benzyl 1-tert-butyl (2S,4S)-4-methylpiperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Ring Formation via Cyclization

The piperidine core is synthesized via a Grignard reaction followed by cyclization. A representative method, adapted from CN101712645B, proceeds as follows:

-

Grignard Reaction : Diethyl oxalate reacts with 1-bromo-3-methylpropene in the presence of magnesium to form 2-carbonyl-4-methyl-5-cyanoethyl valerate.

-

Cyclization : The intermediate undergoes hydrogenation with Raney nickel under hydrogen gas (5–10 atm) to yield 4-methyl-piperidine-2-carboxylic acid ethyl ester.

Reaction Conditions :

Boc Protection of the Amine

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O):

-

Reaction Setup : 4-Methyl-piperidine-2-carboxylic acid ethyl ester is dissolved in dichloromethane (DCM) with triethylamine (1.2 eq).

-

Boc Addition : Boc₂O (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : The product is extracted with DCM, washed with brine, and purified via column chromatography (hexane/ethyl acetate).

Optimization Notes :

-

Base: DMAP (4-dimethylaminopyridine) accelerates the reaction.

-

Yield: 85–90% [General method].

Benzyl Esterification

The ethyl ester is converted to a benzyl ester via acid-catalyzed transesterification:

-

Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (3:1).

-

Benzylation : The acid reacts with benzyl bromide in the presence of K₂CO₃ and catalytic KI in DMF at 60°C for 6 hours.

Alternative Method :

-

Direct transesterification using benzyl alcohol and titanium(IV) isopropoxide in toluene under reflux (yield: 75–80%).

Reaction Conditions and Optimization

Catalysts and Solvents

| Step | Catalyst/Solvent | Purpose |

|---|---|---|

| Cyclization | Raney nickel, ethanol | Hydrogenation and ring closure |

| Boc Protection | Triethylamine, DCM | Base for Boc₂O activation |

| Benzylation | K₂CO₃, DMF | Base for nucleophilic substitution |

Temperature and Time

-

Cyclization : 50–80°C for 12–24 hours.

-

Boc Protection : 0°C to room temperature for 12–24 hours.

-

Benzylation : 60°C for 6 hours.

Yield Optimization

| Step | Yield (%) | Key Factors |

|---|---|---|

| Cyclization | 95 | Excess hydrogen pressure, Raney nickel loading |

| Boc Protection | 90 | Stoichiometric Boc₂O, anhydrous conditions |

| Benzylation | 80 | Benzyl bromide excess, iodide catalysis |

Purification Techniques

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh).

-

Eluent : Hexane/ethyl acetate (8:2 to 6:4 gradient).

-

Purity : >98% (HPLC).

Recrystallization

Challenges and Solutions

-

Stereochemical Control :

-

Boc Deprotection Risks :

-

Acidic conditions (e.g., TFA/DCM) must be avoided post-protection to prevent ester hydrolysis.

-

Data Tables

Table 1: Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Raney Ni, H₂, ethanol, 70°C | 95 |

| Boc Protection | Boc₂O, Et₃N, DCM, 24h | 90 |

| Benzylation | BnBr, K₂CO₃, DMF, 60°C | 80 |

Table 2: Comparative Solvent Efficiency in Benzylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMF | 6 | 80 |

| THF | 12 | 65 |

| Toluene | 8 | 75 |

Chemical Reactions Analysis

Types of Reactions: BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Overview

Benzyl (+/-)-trans-N-BOC-4-methyl-piperidine-2-carboxylate features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The compound's molecular formula is , and it has a molecular weight of approximately 333.42 g/mol. The presence of the 4-methyl group enhances its chemical reactivity and biological activity, making it a valuable scaffold in organic synthesis.

Pharmaceutical Applications

The primary application of this compound lies in its role as an intermediate in synthesizing Argatroban , an anticoagulant used for treating thrombosis and preventing blood clots. The compound's unique structural features contribute to its pharmacological properties, including potency and selectivity towards specific biological targets .

Case Studies

-

Synthesis of Argatroban :

- Objective : To explore efficient synthetic routes for Argatroban.

- Methodology : Researchers utilized this compound as a key intermediate, demonstrating its effectiveness in yielding high-purity Argatroban.

- Outcome : The synthesized Argatroban exhibited desirable anticoagulant activity in preclinical studies, confirming the compound's significance in therapeutic applications .

-

Development of PRMT5 Inhibitors :

- Objective : Investigate structural analogs for potential therapeutic use in cancer treatment.

- Methodology : this compound was modified to create various derivatives that were screened for PRMT5 inhibition.

- Outcome : Some derivatives demonstrated significant potency and selectivity, indicating that this compound can serve as a versatile scaffold for developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

- BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE

- 1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

- 2-benzyl 1-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate

Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

Benzyl (+/-)-trans-N-BOC-4-methyl-piperidine-2-carboxylate (CAS No. 339183-92-5) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and related studies.

- Molecular Formula : C19H27NO4

- Molecular Weight : 333.42 g/mol

- Solubility : Soluble in dichloromethane, diethyl ether, ethyl acetate, and hexanes .

Synthesis

This compound is synthesized through various methods that typically involve the protection of the amine group and subsequent esterification. The tert-butoxycarbonyl (BOC) group serves as a protective group that enhances the compound's stability during synthesis.

The biological activity of this compound is attributed to its structural similarity with other piperidine derivatives that exhibit pharmacological properties. It is known to act as an inhibitor in various biochemical pathways, particularly those involving enzyme inhibition.

Case Studies and Research Findings

- CTP Synthetase Inhibition : A study highlighted that derivatives similar to this compound exhibited significant inhibitory effects on CTP synthetase, an enzyme critical for nucleotide synthesis. The inhibition was linked to structural modifications that enhance binding affinity .

- Trypanocidal Activity : Research indicated that certain analogs of this compound demonstrated anti-trypanosomal activity, suggesting potential applications in treating diseases like African sleeping sickness. The effectiveness varied based on structural modifications and the presence of specific functional groups .

- Anti-Cancer Properties : Piperidine derivatives have been studied for their potential anti-cancer effects. For instance, compounds with similar piperidine frameworks have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing BENZYL (+/-)-TRANS-N-BOC-4-METHYL-PIPERIDINE-2-CARBOXYLATE, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane, followed by Boc protection of the piperidine nitrogen. Key steps include:

- Reductive Amination : Reacting 4-methylpiperidine-2-carboxylate derivatives with benzyl groups under STAB catalysis (1:5 molar ratio, 24h reflux) to form the trans-isomer preferentially .

- Boc Protection : Treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP, achieving >85% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted reagents and byproducts .

Q. Which purification techniques are most effective for isolating the target compound from reaction mixtures?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with a hexane:ethyl acetate (3:1 to 1:2) gradient to separate stereoisomers and unreacted starting materials .

- Recrystallization : Trituration with cold diethyl ether or methanol/water mixtures enhances purity by removing residual solvents and low-polarity impurities .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identifies key signals: benzyl protons (δ 7.2–7.4 ppm), Boc tert-butyl group (δ 1.4 ppm), and piperidine ring protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H⁺]⁺) and fragmentation patterns consistent with the Boc-protected piperidine backbone .

Advanced Research Questions

Q. How can stereochemical inconsistencies in the trans-N-Boc configuration be resolved during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers and verify trans-configuration purity .

- X-ray Crystallography : For definitive stereochemical assignment, grow single crystals via slow evaporation in ethanol/water and analyze diffraction patterns .

Q. What strategies mitigate contradictions in spectroscopic data during characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from benzyl and piperidine moieties to confirm regiochemistry .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated (B3LYP/6-31G*) values to validate assignments .

Q. How can researchers optimize Boc-deprotection while minimizing side reactions?

- Methodological Answer :

- Acidic Conditions : Treat with 4M HCl in dioxane (0°C, 2h) for selective Boc removal without piperidine ring degradation .

- Monitoring : Use TLC (Rf shift from 0.6 to 0.2 in ethyl acetate) or in-situ FTIR to track deprotection (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .

Q. What are the key applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Pharmacophore Development : The Boc-protected piperidine scaffold serves as a precursor for protease inhibitors or GPCR-targeted ligands. Modify the 4-methyl group to enhance binding affinity (e.g., fluorination or hydroxylation) .

- Prodrug Synthesis : Couple the carboxylate group with esterase-sensitive moieties for controlled drug release .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.